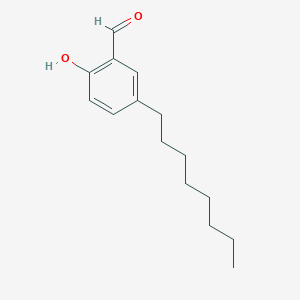

2-Hydroxy-5-octylbenzaldehyde

Description

Contextualizing Substituted Salicylaldehydes in Contemporary Organic and Inorganic Chemistry Research

Substituted salicylaldehydes are a class of aromatic aldehydes that are pivotal in modern chemical research. Their defining characteristic is the presence of a hydroxyl (-OH) group positioned ortho to the aldehyde (-CHO) group on the benzene (B151609) ring, in addition to other substituents on the aromatic ring. This arrangement allows them to act as excellent chelating ligands, capable of binding to metal ions through both the carbonyl and deprotonated phenolato oxygen atoms in a bidentate fashion. nih.gov

These compounds are fundamental precursors in the synthesis of a wide variety of organic molecules, most notably Schiff bases. nih.gov Schiff bases, formed by the condensation reaction of a salicylaldehyde (B1680747) with a primary amine, are themselves a critical class of compounds with extensive applications. nih.govguidechem.com The resulting imine or azomethine group (-C=N-) within the Schiff base structure, along with the hydroxyl group, provides a versatile coordination site for a plethora of metal ions, leading to the formation of stable metal-Schiff base complexes. guidechem.com

The substituent on the salicylaldehyde ring plays a crucial role in modulating the electronic and steric properties of the resulting ligands and complexes. acs.orgscilit.com By varying the substituent, researchers can fine-tune properties such as the stability of metal complexes, solubility, and reactivity, making substituted salicylaldehydes a versatile platform for designing functional molecules. acs.orgscilit.com Research has shown that substitutions like halogens or nitro groups can significantly alter the properties of these compounds. nih.gov

Significance of the Octyl Moiety in Structure-Function Relationships within Chemical Systems

The incorporation of an octyl group (an eight-carbon alkyl chain) at the 5-position of the salicylaldehyde ring is a deliberate design choice that imparts specific and significant properties to the molecule. The primary influence of the octyl moiety is the introduction of significant lipophilicity (fat-solubility). This long alkyl chain drastically alters the solubility profile of the parent molecule, making it more soluble in nonpolar organic solvents and less soluble in water. kent.ac.uk This property is critical for applications where the compound needs to integrate into non-aqueous environments, such as polymer matrices or biological membranes. patsnap.comacs.org

Furthermore, the length and flexibility of the octyl chain can influence the self-assembly and packing of molecules in the solid state. kent.ac.ukacs.org The van der Waals interactions between the alkyl chains of adjacent molecules can direct the formation of specific crystalline structures or liquid crystalline phases. This control over solid-state morphology is essential in materials science, for example, in the development of organic semiconductors or thermochromic materials. acs.org The strategic placement of alkyl chains can also prevent undesirable intermolecular stacking (π–π aggregation) in certain applications like dye-sensitized solar cells, by creating steric hindrance. researchgate.net

Overview of Key Academic Research Trajectories involving 2-Hydroxy-5-octylbenzaldehyde and its Derivatives

Research involving this compound and its derivatives primarily follows two interconnected trajectories: coordination chemistry and materials science.

Coordination Chemistry and Schiff Base Formation: A major research focus is the use of this compound as a precursor for synthesizing Schiff base ligands. nih.gov These ligands are then used to form coordination complexes with a wide range of transition metal ions (e.g., Cu(II), Ni(II), Co(II), Zn(II)). nih.govresearchgate.netorientjchem.org The general synthesis involves the condensation of the aldehyde with a primary amine, a reaction that is often straightforward and high-yielding. nih.govsciencescholar.us The resulting Schiff base ligand, bearing the long octyl tail, can then be complexed with a metal salt.

The octyl group in these complexes serves to enhance their solubility in organic media, allowing for solution-based processing and characterization. The electronic properties of the metal center can be systematically studied by examining the spectroscopic and electrochemical behavior of these soluble complexes.

Precursors for Polymeric and Functional Materials: An important application that leverages the properties of the octyl group is the synthesis of functional polymers. For instance, an isomer, 2-hydroxy-3-octyloxybenzaldehyde, has been synthesized as a precursor for new Salen-type complexes. mdpi.comresearchgate.net These complexes can be used to create polymers with potential applications in energy storage, electrocatalysis, and sensing. mdpi.com The long alkyl chains are introduced to modify the material's properties, such as lowering the phase transition temperature in thermochromic polymers, which could lead to the development of temperature-sensitive materials with low trigger temperatures. mdpi.com

The synthesis of such specialized aldehydes often involves the alkylation of a dihydroxybenzaldehyde precursor, followed by purification to isolate the desired isomer. mdpi.com The ability of the salicylaldehyde functional group to selectively form a stable complex with certain metal ions like Ni(II) can be exploited as a non-chromatographic method for purification. mdpi.com

Below are the known physical and chemical properties for this compound and a related, well-studied compound, 2-Hydroxy-5-methylbenzaldehyde, for comparison.

Table 1: Physicochemical Properties of Substituted 2-Hydroxybenzaldehydes

| Property | This compound | 2-Hydroxy-5-methylbenzaldehyde |

|---|---|---|

| Molecular Formula | C15H22O2 | C8H8O2 sigmaaldrich.comnih.gov |

| Molecular Weight | 234.34 g/mol | 136.15 g/mol sigmaaldrich.comnih.gov |

| Appearance | Data not available | Solid sigmaaldrich.com |

| Melting Point | Data not available | 54-57 °C sigmaaldrich.com |

| Boiling Point | Data not available | 217 °C sigmaaldrich.com |

| CAS Number | 73318-92-0 | 613-84-3 sigmaaldrich.com |

Compound Index

Properties

IUPAC Name |

2-hydroxy-5-octylbenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-2-3-4-5-6-7-8-13-9-10-15(17)14(11-13)12-16/h9-12,17H,2-8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXIFMUZENYUSFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC1=CC(=C(C=C1)O)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Hydroxy 5 Octylbenzaldehyde and Its Analogs

Established Synthetic Pathways to 2-Hydroxy-5-octylbenzaldehyde and Related Isomers

The preparation of this compound and its isomers primarily involves the introduction of a formyl group (-CHO) onto a phenol (B47542) backbone. Several classical and modified organic reactions are employed for this purpose, each with its own set of advantages and limitations.

Synthetic Routes from Phenolic Precursors (e.g., 4-t-Octylphenol)

A common precursor for the synthesis of this compound isomers is 4-tert-octylphenol. service.gov.uk This high-production-volume chemical is primarily used in the manufacturing of phenolic resins and surfactants. service.gov.uk Its chemical structure, featuring an octyl group on a phenol ring, makes it an ideal starting material.

The introduction of an aldehyde group onto the phenolic ring can be achieved through various formylation reactions. The Reimer-Tiemann and Duff reactions are two of the most well-established methods for this transformation.

Strategies for Aldehyde Functionalization on Substituted Phenols

The formylation of substituted phenols is a key step in the synthesis of hydroxybenzaldehydes. The choice of method often depends on the nature of the substituents already present on the aromatic ring, as these can influence the regioselectivity and yield of the reaction.

The Reimer-Tiemann Reaction: This reaction involves the ortho-formylation of phenols using chloroform (B151607) in a basic solution. wikipedia.orgpharmdguru.comallen.in The reaction proceeds through the formation of a dichlorocarbene (B158193) intermediate which is the principal reactive species. wikipedia.orgrecnotes.com The phenoxide ion, formed by the deprotonation of the phenol, attacks the electron-deficient dichlorocarbene, leading to the formation of an ortho-substituted intermediate that is subsequently hydrolyzed to the aldehyde. wikipedia.org The reaction is typically carried out in a biphasic system due to the poor solubility of hydroxides in chloroform. recnotes.com While effective for many phenols, the Reimer-Tiemann reaction can sometimes result in a mixture of ortho and para isomers. google.com

The Duff Reaction: The Duff reaction provides an alternative route for the ortho-formylation of phenols using hexamethylenetetramine (HMTA) in an acidic medium, often with glycerol (B35011) and boric acid. synarchive.comwikipedia.orguni.edu This method is known for its selectivity towards the ortho position. synarchive.comwikipedia.org The reaction is believed to proceed through the formation of an iminium ion from HMTA, which then acts as the formylating agent. wikipedia.org The Duff reaction has been successfully applied to a variety of phenols, including those where the Reimer-Tiemann reaction fails. uni.edu

Below is a table summarizing the key aspects of these two formylation methods:

| Feature | Reimer-Tiemann Reaction | Duff Reaction |

| Formylating Agent | Chloroform (CHCl₃) | Hexamethylenetetramine (HMTA) |

| Reaction Conditions | Basic (e.g., NaOH) | Acidic (e.g., glyceroboric acid) |

| Key Intermediate | Dichlorocarbene (:CCl₂) | Iminium ion |

| Primary Product | Ortho-hydroxybenzaldehydes (often with para isomer) | Ortho-hydroxybenzaldehydes |

| Advantages | Widely applicable | Good ortho-selectivity |

| Disadvantages | Can produce isomeric mixtures, exothermic nature | Requires anhydrous conditions initially |

Synthesis of Analogs and Positional Isomers

The synthesis of analogs and positional isomers of this compound allows for the fine-tuning of the molecule's properties for specific applications. This often involves starting with different precursors or employing alternative synthetic strategies.

Preparation of 2-Hydroxy-5-t-octylbenzaldehyde

The synthesis of 2-hydroxy-5-t-octylbenzaldehyde has been documented, often as a precursor for other functional molecules like aldoximes used in solvent extraction processes. dss.go.th The general approach involves the formylation of 4-t-octylphenol, similar to the synthesis of the n-octyl isomer. The choice between the Reimer-Tiemann and Duff reactions would dictate the reaction conditions and potential yields.

Alkylation Strategies for Related Dihydroxybenzaldehydes (e.g., 2-Hydroxy-3-octyloxybenzaldehyde synthesis)

An alternative strategy for generating structural diversity is the alkylation of dihydroxybenzaldehydes. This method allows for the introduction of an octyl group as an ether linkage (octyloxy) rather than a direct carbon-carbon bond on the aromatic ring.

A notable example is the synthesis of 2-hydroxy-3-octyloxybenzaldehyde, which starts from 2,3-dihydroxybenzaldehyde (B126233). mdpi.comresearchgate.net The alkylation is typically carried out by reacting the dihydroxybenzaldehyde with an octyl halide (e.g., 1-bromooctane) in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃). mdpi.com The reaction solvent plays a crucial role, with polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO) often being employed. mdpi.comresearchgate.net

A significant challenge in this synthesis is the lack of selectivity, which can lead to a mixture of products, including the desired 3-O-alkylated isomer, the 2-O-alkylated isomer, and the 2,3-di-O-alkylated product. mdpi.com This necessitates purification steps, often involving chromatography, to isolate the target compound. mdpi.com Researchers have developed chromatography-free isolation methods, for instance, by using a templating ion like Ni(II) to selectively complex with the desired product. mdpi.com

The reaction conditions for a typical alkylation of 2,3-dihydroxybenzaldehyde are detailed in the table below:

| Parameter | Condition |

| Starting Material | 2,3-Dihydroxybenzaldehyde |

| Alkylating Agent | 1-Bromooctane |

| Base | Sodium Hydride (NaH) |

| Solvent | Dry Dimethyl Sulfoxide (DMSO) |

| Temperature | Room Temperature |

| Atmosphere | Argon |

Novel Synthetic Route Development and Optimization

The development of new and improved synthetic routes for this compound and its analogs is an ongoing area of research. Optimization efforts focus on improving yields, increasing regioselectivity, and developing more environmentally friendly and cost-effective methods. For instance, microwave-assisted modifications of the Duff reaction have been shown to significantly increase the yields of ortho-formylated products in some cases. researchgate.net Furthermore, the exploration of different catalysts and reaction conditions continues to be a priority for synthetic chemists in this field.

Chromatography-Free Synthesis Methodologies for Related Compounds

The purification of synthetic products often involves laborious chromatographic techniques. To overcome this, methods that yield a product pure enough for subsequent use after simple workup procedures like crystallization, distillation, or filtration are highly desirable.

One prominent approach involves the Duff reaction , which formylates phenols using hexamethylenetetramine (HMTA). wikipedia.org Traditionally, this reaction is known for modest yields, but modifications have been developed. ecu.edu For instance, in a modified Duff reaction for the synthesis of 5-substituted salicylaldehydes, the product can often be isolated by simple filtration through a short silica (B1680970) gel column or by crystallization. lookchem.comthieme-connect.com In one reported synthesis of 4-tert-butyl-2,6-diformylphenol, a related compound, the product was obtained in 65% yield and could be purified by recrystallization from cyclohexane. thieme-connect.com Similarly, the synthesis of 2-hydroxy-5-phenylbenzaldehyde (B1337557) via the Duff reaction yields a product that can be purified by steam distillation followed by crystallization. uni.edu

Another example is the synthesis of 2-hydroxy-3-octyloxybenzaldehyde , an isomer of an analog of the target compound. This was achieved through the alkylation of 2,3-dihydroxybenzaldehyde. While the initial reaction produces a mixture, a chromatography-free method was developed for its isolation. This involves the formation of a nickel complex, which facilitates the separation, followed by crystallization to yield the pure product. mdpi.comresearchgate.net

The Reimer-Tiemann reaction , which typically uses chloroform and a strong base to formylate phenols, can also be adapted for chromatography-free synthesis. wikipedia.orgbyjus.com A one-stage process for preparing 5-alkylsalicylaldoximes from p-alkylphenols involves an in-situ Reimer-Tiemann reaction followed by condensation with hydroxylamine (B1172632). The final oxime product is isolated after acidification and distillation of the solvent, achieving yields of 50-85% without chromatography. google.com

A specific synthesis for 2-hydroxy-5-t-octylbenzaldehyde oxime , a close analog, involves the formylation of 4-t-octylphenol. The resulting aldehyde is then converted to the oxime, which is purified by recrystallization from hexane (B92381) to yield white crystals. nih.gov

Investigation of Reaction Conditions and Yield Optimization

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound and its analogs. Key parameters investigated include the choice of reagents, solvents, catalysts, and temperature.

The Duff reaction's efficiency is highly dependent on the reaction medium and stoichiometry. A significant improvement for the formylation of 4-substituted phenols involves using anhydrous trifluoroacetic acid (TFA) as the solvent. lookchem.comthieme-connect.com Careful control of the stoichiometry of hexamethylenetetramine (HMTA) in TFA allows for selective mono- or diformylation. For example, using approximately one equivalent of HMTA relative to the phenol favors mono-formylation, while using two equivalents leads to diformylation. thieme-connect.com Research into modifying the Duff reaction has also explored additives. While dimethyldichlorosilane was found to increase the yield of some products, trimethylsilyl (B98337) chloride achieved even better results for certain phenol derivatives. ecu.edu

| Substrate (4-Substituted Phenol) | Product (5-Substituted Salicylaldehyde) | Solvent | Yield | Purification |

|---|---|---|---|---|

| 4-tert-Butylphenol | 5-tert-Butylsalicylaldehyde | Trifluoroacetic acid | 29% | Silica gel filtration |

| p-Cresol | 2-Hydroxy-5-methylbenzaldehyde | Trifluoroacetic acid | Not specified | Not specified |

| p-Ethylphenol | 2-Hydroxy-5-ethylbenzaldehyde | Glycerol/Glyceroboric acid | 18% | Vacuum distillation |

For the Reimer-Tiemann reaction , the choice of base, solvent system, and temperature are critical. The reaction is typically carried out in a biphasic system consisting of an aqueous hydroxide (B78521) solution and an organic phase with chloroform, often requiring heating to initiate. byjus.com The concentration of reagents plays a significant role; for the synthesis of 5-alkylsalicylaldoximes, using sodium hydroxide and chloroform in amounts ranging from stoichiometric to a 100% excess, and hydroxylamine up to a 60% excess, at temperatures of 60-75°C, has been found to be effective. google.com The reaction is generally selective for ortho-formylation due to the interaction between the electron-rich phenoxide ion and the electrophilic dichlorocarbene intermediate. wikipedia.orgunacademy.com

The synthesis of 2-hydroxy-5-t-octylbenzaldehyde provides a specific example of yield optimization. The process involves reacting 4-t-octylphenol with magnesium methoxide (B1231860) and paraformaldehyde in a toluene/methanol solvent system, with continuous distillation to drive the reaction. nih.gov

| Reaction Type | Substrate | Key Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Reimer-Tiemann | 4-Methoxyphenol | Chloroform, Sodium Hydroxide | 2-Hydroxy-5-methoxybenzaldehyde | 79% | wikipedia.org |

| Reimer-Tiemann (for Oxime) | p-Alkylphenol (C6-C16 alkyl) | NaOH/CHCl3 (Stoichiometric to 100% excess), 60-75°C | 5-Alkylsalicylaldoxime | 50-85% | google.com |

| Formylation | 4-t-Octylphenol | Mg turnings, Methanol, Toluene, Paraformaldehyde | 2-Hydroxy-5-t-octylbenzaldehyde | Not specified, but oxime yield is 60% | nih.gov |

| Alkylation | 2,3-Dihydroxybenzaldehyde | NaH, DMSO, 1-Bromooctane | 2-Hydroxy-3-octyloxybenzaldehyde | 10.9% (isolated) | mdpi.comresearchgate.net |

Derivatization Chemistry and Functionalization Strategies

Formation of Oxime Derivatives

The reaction of the aldehyde group in 2-hydroxy-5-octylbenzaldehyde with hydroxylamine (B1172632) and its derivatives yields oximes. This conversion is a standard method for modifying the properties of an aldehyde.

The synthesis of this compound oxime is typically achieved through the condensation reaction of this compound with hydroxylamine hydrochloride. wikipedia.org This reaction is generally carried out in a suitable solvent, such as ethanol, often in the presence of a base like sodium acetate (B1210297) to neutralize the liberated HCl. longdom.org The mixture is often refluxed for several hours to ensure the reaction goes to completion. longdom.org Following the reaction, the product, this compound oxime, can be isolated by pouring the reaction mixture into water, which causes the oxime to precipitate. longdom.org The resulting solid can then be filtered and purified by recrystallization from a suitable solvent like ethanol. longdom.org

Alternative methods for oximation include using hydroxylamine hydrochloride in the presence of oxalic acid as a catalyst in a solvent like acetonitrile, which can lead to excellent yields. orientjchem.org The general reaction for the formation of an aldoxime from an aldehyde is presented below.

General Reaction for Oxime Synthesis

In this reaction, R-CHO represents the aldehyde, in this case, this compound.

A green synthesis approach for a related compound, 2-hydroxy-5-nonyl acetophenone (B1666503) oxime, involves reacting the ketone with hydroxylamine hydrochloride and sodium carbonate under the action of a phase transfer catalyst. google.com This suggests that similar environmentally friendly methods could be adapted for the synthesis of this compound oxime.

The structural confirmation of the synthesized this compound oxime relies on a combination of spectroscopic techniques. The formation of the oxime can be confirmed by analyzing the changes in the spectra compared to the starting aldehyde.

Infrared (IR) Spectroscopy: The IR spectrum of the product would show the disappearance of the strong carbonyl (C=O) stretching band of the aldehyde and the appearance of a characteristic C=N stretching vibration for the oxime group. Additionally, a broad O-H stretching band for the oxime hydroxyl group would be present.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy is crucial for confirming the structure. The signal corresponding to the aldehydic proton (-CHO) of the starting material would disappear, and a new signal for the oxime proton (-CH=NOH) would appear at a different chemical shift. The protons of the octyl chain and the aromatic ring would also be identifiable.

¹³C NMR spectroscopy would show the disappearance of the aldehyde carbonyl carbon signal and the appearance of a new signal for the imine carbon (C=N).

Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry. For instance, the trimethylsilyl (B98337) (TMS) derivative of 2-hydroxy-5-octyl, oxime has a reported molecular weight of 393.71 g/mol . nist.gov

UV-Visible (UV-Vis) Spectroscopy: The electronic transitions of the molecule can be studied using UV-Vis spectroscopy, which provides information about the chromophoric groups present. researchgate.net

The following table summarizes the key analytical data expected for the characterization of this compound oxime.

| Technique | Expected Observation for this compound Oxime | Reference |

| FT-IR | Disappearance of aldehyde C=O stretch; Appearance of C=N and oxime O-H stretches. | longdom.org |

| ¹H NMR | Disappearance of aldehyde proton signal; Appearance of oxime proton signal. | nih.gov |

| ¹³C NMR | Disappearance of aldehyde carbonyl carbon; Appearance of imine carbon. | researchgate.net |

| Mass Spec. | Molecular ion peak corresponding to the formula C₁₅H₂₃NO₂. | nist.gov |

| UV-Vis | Characteristic absorption bands related to electronic transitions within the molecule. | researchgate.net |

Schiff Base Formation

Schiff bases, or imines, are formed by the condensation of a primary amine with an aldehyde or ketone. recentscientific.com this compound is an excellent precursor for the synthesis of various Schiff base ligands due to its reactive aldehyde group and the presence of the ortho-hydroxyl group, which can participate in chelation. These ligands are of significant interest in coordination chemistry. primescholars.com

Tetradentate Schiff base ligands can be readily synthesized by reacting two equivalents of this compound with one equivalent of a diamine. scirj.org A common diamine used for this purpose is ethylenediamine (B42938). The reaction is typically carried out by refluxing the reactants in an alcoholic solvent, such as ethanol. biointerfaceresearch.com The resulting Schiff base, a type of Salen ligand, precipitates from the solution upon cooling and can be purified by recrystallization. scirj.org These ligands possess two nitrogen atoms from the imine groups and two oxygen atoms from the phenolic hydroxyl groups, which are available for coordination with a metal ion. scirj.org

The general synthesis is depicted below:

Synthesis of a Tetradentate Schiff Base

This reaction shows the condensation of this compound with ethylenediamine to form a tetradentate Schiff base ligand.

Salen ligands are a well-established class of tetradentate Schiff bases derived from salicylaldehyde (B1680747) and ethylenediamine. wikipedia.org The term "Salen" is a contraction of salicylaldehyde and ethylenediamine. wikipedia.org The fundamental Salen structure can be easily modified by introducing substituents onto the salicylaldehyde ring. In this context, this compound serves as a substituted salicylaldehyde, leading to the formation of a Salen-type ligand with an octyl group at the 5-position of each salicylidene ring. This long alkyl chain enhances the ligand's solubility in nonpolar organic solvents.

The synthesis of these ligands is straightforward, typically involving the condensation of the substituted salicylaldehyde with a diamine. beilstein-journals.org The versatility of this synthesis allows for the creation of a wide array of chiral and achiral Salen-type ligands by varying both the salicylaldehyde and the diamine components. beilstein-journals.org These ligands are notable for their ability to form stable complexes with a wide range of metal ions. researchgate.net

Schiff bases derived from salicylaldehydes are excellent chelating agents, capable of forming stable complexes with various transition metal ions. primescholars.comscience.gov The Schiff bases synthesized from this compound can act as tetradentate ligands, coordinating to a central metal ion through the two phenolic oxygen atoms and the two imine nitrogen atoms. scirj.org

The synthesis of these metal complexes is often achieved by reacting the Schiff base ligand with a metal salt (e.g., chlorides or acetates) in a suitable solvent. recentscientific.combiointerfaceresearch.com In many cases, the complexes can be prepared in situ by adding the metal salt to the reaction mixture where the ligand is being formed. wikipedia.org The resulting metal complexes are often colored, crystalline solids. recentscientific.com

The coordination of the ligand to the metal ion is typically confirmed by spectroscopic methods. For example, in the IR spectrum, a shift in the C=N (azomethine) stretching frequency to a lower wavenumber and the disappearance of the phenolic O-H stretching band are indicative of complex formation. recentscientific.com The geometry of the resulting metal complexes can vary, with common structures being square planar, tetrahedral, or octahedral, depending on the metal ion and the presence of any additional ligands. biointerfaceresearch.comresearchgate.net These metal complexes have been explored for various applications, including catalysis. rsc.org

The table below summarizes the key features of metal complex formation with Schiff bases derived from this compound.

| Feature | Description | Reference |

| Ligand Type | Tetradentate (N₂O₂) Schiff base. | scirj.org |

| Coordination Sites | Phenolic oxygen and imine nitrogen atoms. | recentscientific.com |

| Common Metals | Cu(II), Ni(II), Co(II), Zn(II), Fe(III), Mn(II). | biointerfaceresearch.comminarjournal.com |

| Synthesis Method | Reaction of the pre-formed ligand or in situ synthesis with a metal salt. | biointerfaceresearch.comwikipedia.org |

| Structural Confirmation | FT-IR (shift in ν(C=N), disappearance of ν(O-H)), UV-Vis, X-ray diffraction. | recentscientific.combiointerfaceresearch.com |

| Potential Geometries | Square planar, tetrahedral, square pyramidal, octahedral. | biointerfaceresearch.comresearchgate.netresearchgate.net |

Cyclization Reactions and Heterocyclic Compound Synthesis

The ortho-hydroxybenzaldehyde moiety is a classic precursor in the synthesis of numerous heterocyclic systems. The dual functionality allows for sequential or one-pot reactions where both the hydroxyl and aldehyde groups participate in ring formation.

Coumarins, or 2H-1-benzopyran-2-ones, are a prominent class of heterocyclic compounds found in many natural products and are valued for their diverse biological and photophysical properties. researchgate.net The structure of this compound is well-suited for conversion into coumarin (B35378) derivatives, which would bear an octyl group at the 7-position of the coumarin core. This transformation is principally achieved through condensation reactions that construct the pyrone ring.

The Knoevenagel condensation is one of the most fundamental methods for synthesizing coumarins from 2-hydroxybenzaldehydes. wikipedia.orgsigmaaldrich.com This reaction involves the base-catalyzed condensation of the aldehyde group with a compound containing an active methylene (B1212753) group, such as diethyl malonate or ethyl acetoacetate (B1235776). mdpi.comnih.gov The reaction proceeds through a nucleophilic addition to the aldehyde, followed by an intramolecular cyclization (lactonization) and dehydration to yield the final coumarin structure. sigmaaldrich.com For this compound, this would result in a 7-octylcoumarin derivative. The choice of the active methylene compound determines the substituent at the 3-position of the coumarin. For example, using ethyl acetoacetate would yield 3-acetyl-7-octylcoumarin. Weak bases like piperidine (B6355638) or pyridine (B92270) are typically used as catalysts. wikipedia.orgmdpi.com

Another classical route is the Pechmann condensation , which synthesizes coumarins by reacting a phenol (B47542) with a β-ketoester under acidic conditions. wikipedia.orgnumberanalytics.comorganic-chemistry.org In this approach, the phenolic nature of this compound is utilized. The reaction is catalyzed by strong acids like sulfuric acid, which facilitates an initial transesterification followed by an intramolecular electrophilic attack onto the activated aromatic ring and subsequent dehydration. wikipedia.orgarkat-usa.org Reacting this compound's phenolic precursor, 4-octylphenol (B30498), with a β-ketoester like ethyl acetoacetate would produce a 4-methyl-7-octylcoumarin.

The table below summarizes these established methods as they would apply to the synthesis of coumarins from this compound.

| Reaction Name | Reactants for this compound | Typical Catalyst | Product |

| Knoevenagel Condensation | This compound + Active Methylene Compound (e.g., Diethyl malonate) | Weak base (e.g., Piperidine, Pyridine) mdpi.com | 7-Octylcoumarin-3-carboxylate derivative |

| Pechmann Condensation | 4-Octylphenol* + β-Ketoester (e.g., Ethyl acetoacetate) | Strong acid (e.g., H₂SO₄, AlCl₃) wikipedia.orgorganic-chemistry.org | 4-Substituted-7-octylcoumarin derivative |

| *Note: The Pechmann reaction uses the corresponding phenol. This compound itself contains both functionalities, and under Pechmann conditions, complex reactions could occur. The more direct route is via its phenolic analogue, 4-octylphenol. |

Beyond coumarins, the ortho-hydroxybenzaldehyde framework is a cornerstone for building more elaborate molecular architectures, including macrocycles and multidentate ligands for coordination chemistry.

A primary strategy involves the formation of Schiff bases (or imines) through the condensation of the aldehyde group with primary amines. nih.govarpgweb.com The resulting Schiff base ligand, which contains an imine (-C=N-) linkage, is often stabilized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the imine nitrogen. nih.gov These ligands, particularly those derived from diamines, are central to the synthesis of Salen-type complexes. Reacting two equivalents of this compound with a diamine like ethylenediamine would produce a tetradentate N₂O₂ ligand. The octyl groups in such a ligand would significantly enhance its solubility in nonpolar solvents and could be used to create organized molecular assemblies or functional materials.

These Schiff base intermediates can serve as precursors for larger, complex ring systems. Macrocyclization can be achieved by reacting a difunctionalized this compound derivative with a corresponding difunctionalized linker. For example, a Schiff base formed from this compound and an amino-thiol could undergo a subsequent ring-closing reaction to form a macrocyclic thiazine (B8601807) derivative. General strategies for macrocycle synthesis often rely on the sequential, high-yield coupling of building blocks to construct a linear precursor, which is then cyclized. nih.govcam.ac.uknih.gov The aldehyde functionality of this compound is suitable for incorporation into such linear precursors via reductive amination or other C-N bond-forming reactions. cam.ac.uk

The combination of the aldehyde and phenol groups also allows for the synthesis of calixarene-type macrocycles. The acid-catalyzed condensation of a phenol with an aldehyde is the fundamental reaction for producing calixarenes. While resorcinol (B1680541) and phenol are the typical phenolic components, functionalized phenols like 4-octylphenol (the parent phenol of the title compound) are used to create lipophilic calixarenes. By analogy, condensation reactions involving this compound could lead to novel, functionalized cyclic oligomers where the benzaldehyde (B42025) unit is incorporated into a larger ring structure.

The following table outlines strategies for synthesizing complex ring systems from this compound.

| Strategy | Intermediate | Reaction Type | Resulting Complex Ring System |

| Ligand Synthesis | Schiff Base | Condensation with diamines | Salen-type tetradentate ligands |

| Macrocyclization | Di-functionalized linear precursor | Ring-closing reactions (e.g., lactamization, cross-coupling) nih.gov | Macrocycles (e.g., peptidomimetics, crown ether analogues) |

| Oligomerization | N/A | Acid-catalyzed condensation with phenols | Calixarene-type structures and other cyclic oligomers |

Coordination and Ligand Chemistry Applications

Role as a Ligand Precursor in Metal Complex Synthesis

2-Hydroxy-5-octylbenzaldehyde is a valuable starting material for creating ligands, particularly Schiff bases, which are adept at coordinating with metal ions. These ligands, in turn, are instrumental in the design and synthesis of metal complexes with specific geometries and functionalities.

The aldehyde group in this compound readily undergoes condensation reactions with amines to form Schiff base ligands. These ligands, featuring both nitrogen and oxygen donor atoms, are excellent chelating agents for transition metals. nih.gov The long octyl chain enhances the solubility of the resulting metal complexes in organic solvents, a crucial property for applications like solvent extraction. rsc.org The synthesis of these metal chelates often involves reacting the Schiff base ligand, derived from this compound, with a corresponding metal salt in a suitable solvent. nih.govuokerbala.edu.iq The resulting complexes can exhibit various coordination geometries, such as octahedral or square planar, depending on the metal ion and the specific ligand structure. uokerbala.edu.iqarabjchem.org For instance, polymeric complexes of transition metals with SalEn-type ligands, derived from substituted salicylaldehydes like 2-hydroxy-3-octyloxybenzaldehyde, are being explored for applications in energy storage and catalysis. mdpi.comresearchgate.net

| Metal Ion | Ligand Type | Resulting Complex Type | Potential Application |

| Transition Metals | Schiff Bases | Metal Chelates | Catalysis, Energy Storage |

| Copper(II) | Phenolic Oximes | Mononuclear/Dinuclear Complexes | Solvent Extraction |

| Nickel(II) | SalEn-type | Polymeric Complexes | Temperature-sensitive materials |

Mononuclear complexes, containing a single metal center, are readily formed by reacting Schiff base ligands derived from this compound with metal salts in appropriate stoichiometric ratios. jchemlett.comorientjchem.org In these complexes, the ligand typically coordinates to the metal ion through its donor atoms, creating a stable chelate ring. jchemlett.com The specific geometry of the mononuclear complex, which can range from tetrahedral to octahedral, is influenced by the coordination number of the metal ion and the steric and electronic properties of the ligand. iosrjournals.orgmdpi.com The characterization of these complexes often involves techniques such as infrared spectroscopy, UV-Visible spectroscopy, and magnetic susceptibility measurements to confirm the coordination mode and geometry. uokerbala.edu.iqjchemlett.com

The flexible nature of ligands derived from this compound also allows for the formation of more complex structures, including dinuclear and polynuclear metal complexes. jchemlett.comorientjchem.orgcore.ac.uk Dinuclear complexes, containing two metal centers, can be formed when the ligand possesses bridging capabilities, allowing it to coordinate to two metal ions simultaneously. rsc.orgnih.gov For example, hydroxo-bridged dicopper(II) complexes have been synthesized using Schiff base ligands. rsc.org Polynuclear complexes, with multiple metal centers, can arise from the self-assembly of mononuclear units or through the use of ligands designed to bind multiple metal ions. nih.govmdpi.com These higher-order structures are of interest due to their unique magnetic and catalytic properties. nih.govmdpi.com The formation of trinuclear copper complexes has been observed under specific pH conditions, offering more efficient copper extraction due to a higher copper-to-extractant ratio. mdpi.com

Metal Ion Binding and Extraction Properties of Derivatives

Derivatives of this compound, particularly phenolic oximes, have demonstrated significant potential in the selective binding and extraction of metal ions, most notably copper(II).

Phenolic oximes synthesized from this compound are highly effective extractants for copper(II) from aqueous solutions. rsc.orgcore.ac.uk The extraction process is pH-dependent, with higher extraction efficiencies observed at specific pH ranges. nih.gov The general mechanism involves the formation of a stable copper(II) complex with the oxime in an organic phase, which is immiscible with the aqueous phase containing the copper ions. rsc.org The long alkyl chain on the benzaldehyde (B42025) precursor ensures the solubility of the oxime and its copper complex in the organic solvent, facilitating the separation. rsc.org For example, 2-hydroxy-5-tert-octylbenzaldehyde oxime has shown comparable extraction performance to commercial reagents. rsc.org

| Derivative | Target Metal Ion | Key Feature |

| Phenolic Oximes | Copper(II) | High extraction efficiency |

| 2-hydroxy-5-tert-octylbenzaldehyde oxime | Copper(II) | Comparable to commercial extractants |

A critical aspect of metal ion extraction is the selectivity of the extractant for the target metal in the presence of other metal ions. Derivatives of this compound have been the subject of selectivity studies to assess their ability to preferentially bind with specific metal ions. For instance, the selectivity of phenolic oximes for copper(II) over other ions like iron(III) and zinc(II) is a key factor in their application in hydrometallurgy. nih.gov The design of the ligand, including the nature and position of substituents on the aromatic ring, can significantly influence its selectivity. core.ac.uk By modifying the ligand structure, it is possible to tune the extractant's properties to achieve a desired level of selectivity for a particular metal ion. mdpi.com

Structural Elucidation of Metal Complexes

Spectroscopic Characterization of Ligand-Metal Interactions

Spectroscopic techniques are fundamental in elucidating the interaction between this compound-based ligands and metal ions. Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy provide detailed insights into the coordination environment.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the functional groups of the ligand involved in coordination. The disappearance or shift of the phenolic O-H stretching vibration band upon complexation is a clear indicator of deprotonation and coordination of the phenolic oxygen. bioline.org.brijcce.ac.ir Similarly, in Schiff base derivatives, a shift in the C=N (azomethine) stretching frequency to a lower wavenumber suggests the involvement of the azomethine nitrogen in complex formation. bioline.org.brsphinxsai.com The appearance of new bands at lower frequencies can be attributed to the formation of metal-oxygen (M-O) and metal-nitrogen (M-N) bonds, further confirming coordination. bioline.org.brajol.info

| Vibrational Mode | Free Ligand (cm⁻¹) (Typical) | Metal Complex (cm⁻¹) (Typical Shift) | Indication |

| ν(O-H) phenolic | ~3300 | Disappears or shifts | Coordination of phenolic oxygen |

| ν(C=N) azomethine | ~1600 | Shifts to lower frequency | Coordination of azomethine nitrogen |

| New Bands | - | ~400-600 | Formation of M-O and M-N bonds |

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy reveals changes in the electronic transitions of the ligand upon complexation. The spectra of the free ligands typically show absorption bands corresponding to π-π* and n-π* transitions within the aromatic ring and the azomethine group. sphinxsai.comresearchgate.net Upon coordination with a metal ion, these bands often shift, and new bands may appear in the visible region. researchgate.net These new bands are frequently assigned to d-d transitions of the metal ion or to ligand-to-metal charge transfer (LMCT) transitions, providing information about the geometry of the complex. sphinxsai.comethz.ch For instance, the appearance of broad bands in the 400-700 nm range for some transition metal complexes is indicative of d-d transitions and can suggest an octahedral geometry. sphinxsai.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for characterizing the ligand and its complexes, particularly in solution. In the ¹H NMR spectrum of the free ligand, the signal for the phenolic hydroxyl proton is typically observed at a downfield chemical shift and disappears upon deuteration or complexation. bendola.com Shifts in the signals of protons adjacent to the coordinating atoms provide evidence of metal-ligand interaction. mdpi.com ¹³C NMR spectra complement this information by showing shifts in the carbon signals of the coordinating groups. mdpi.comresearchgate.net

X-ray Crystallographic Studies of Coordinated Species

For complexes derived from salicylaldehyde-type ligands, X-ray diffraction studies have confirmed various coordination modes and geometries. ijcce.ac.irresearchgate.net For example, analysis of copper(II) complexes with related phenolic oximes has revealed nearly planar N₂O₂ donor sets with weak axial interactions. mdpi.com The crystal structure can also reveal the formation of polynuclear complexes, where multiple metal centers are bridged by ligands. mdpi.com

While specific crystallographic data for this compound complexes were not found in the provided search results, the general principles derived from related structures are applicable. The process involves growing single crystals of the complex, exposing them to an X-ray beam, and analyzing the resulting diffraction pattern to calculate an electron density map from which the molecular structure is determined. nih.gov The data obtained, such as unit cell dimensions and atomic coordinates, are often deposited in crystallographic databases for public access. mdpi.com

Analysis of Coordination Geometry and Stereochemical Aspects in Metal Complexes

The coordination number and geometry of metal complexes formed with this compound and its derivatives are influenced by the nature of the metal ion, the ligand-to-metal ratio, and the presence of other coordinating species. Common coordination geometries include octahedral, square planar, and tetrahedral. libretexts.orgresearchgate.net

For instance, Co(II), Ni(II), and Cu(II) can form octahedral complexes. sphinxsai.comresearchgate.net The stereochemistry of these complexes can be complex, with the potential for isomers depending on the arrangement of the ligands around the metal center. In some cases, tripodal ligands can favor the formation of trigonal bipyramidal geometries. libretexts.org The flexible coordination environment of certain metal ions, like Hg(II), allows the steric and electronic properties of the ligands to be the primary determinants of the final structure. nih.gov

Influence of Substituent Effects on Coordination Behavior

Steric and Electronic Effects of the Octyl Group on Complex Stability and Reactivity

The octyl group at the 5-position of the benzaldehyde ring exerts both steric and electronic effects that influence the stability and reactivity of the resulting metal complexes.

Steric Effects: The bulky octyl group can introduce steric hindrance, which can affect the coordination number and geometry of the metal complex. This steric crowding can influence the arrangement of ligands around the metal center, potentially preventing the formation of certain structures or favoring others. nih.gov For example, bulky substituents can impact the ability of ligands to approach the metal ion, thereby affecting the stability of the complex. The position of the alkyl group is also critical; for instance, a substituent ortho to the phenolic hydroxyl group can "buttress" inter-ligand hydrogen bonding, which can enhance complex stability, an effect that is not possible with a para-substituent. rsc.orgcore.ac.uk

Catalytic Applications of 2 Hydroxy 5 Octylbenzaldehyde Derived Systems

Transition Metal Catalysis using Derived Ligands and Complexes

Ligands derived from 2-hydroxy-5-octylbenzaldehyde, particularly Schiff bases, readily form stable complexes with transition metals. These complexes have been investigated as catalysts in several important organic reactions, including oxidations and cross-coupling reactions. The electronic and steric properties of the ligands can be fine-tuned by modifying the amine component of the Schiff base, thereby influencing the catalytic activity and selectivity of the resulting metal complex.

Molybdenum Complexes as Oxidation Catalysts

Molybdenum complexes, particularly those in the +6 oxidation state, are well-known for their ability to catalyze oxidation reactions using various oxygen sources. acs.org Schiff base ligands derived from substituted 2-hydroxybenzaldehydes can stabilize dioxomolybdenum(VI) species, which are key intermediates in catalytic oxidation cycles. acs.orgmdpi.comwikipedia.org

Molybdenum complexes derived from aroyl hydrazone-type ligands, which are structurally related to Schiff bases from this compound, have demonstrated effectiveness in the epoxidation of olefins. acs.orgmdpi.comwikipedia.org For instance, mononuclear dioxomolybdenum(VI) complexes have been successfully employed as catalysts for the epoxidation of cyclooctene (B146475), a standard model substrate in oxidation studies. acs.orgmdpi.com In these reactions, an oxygen donor such as tert-butyl hydroperoxide (TBHP) is typically used. acs.orgmdpi.com

Studies on analogous systems, such as those derived from 2-hydroxy-5-nitrobenzaldehyde (B32719), show that the nature of the solvent molecule coordinated to the molybdenum center can influence the catalytic efficiency. mdpi.comwikipedia.org For example, a water-coordinated complex, [MoO₂(L)(H₂O)], has been shown to achieve higher conversion and selectivity in cyclooctene epoxidation compared to its methanol-coordinated counterpart, [MoO₂(L)(MeOH)]. mdpi.com The conversion of cyclooctene reached 83% with the water-coordinated complex, with a selectivity of 73% towards the epoxide. mdpi.com

Table 1: Catalytic Epoxidation of Cyclooctene

| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity to Epoxide (%) |

| [MoO₂(L)(MeOH)] | Cyclooctene | TBHP | 73 | 65 |

| [MoO₂(L)(H₂O)] | Cyclooctene | TBHP | 83 | 73 |

Data sourced from studies on structurally similar molybdenum complexes. mdpi.com

The catalytic utility of these molybdenum complexes extends to more complex organic substrates like linalool (B1675412), an unsaturated tertiary alcohol. acs.orgmdpi.comwikipedia.org The oxidation of linalool can lead to various valuable products, including furanoid and pyranoid oxides, which are important in the fragrance industry. mdpi.com

In the oxidation of linalool using similar molybdenum complexes, the water-coordinated species again demonstrated superior performance. mdpi.com A notable 92% conversion of linalool was achieved with the [MoO₂(L)(H₂O)] catalyst, which was significantly higher than the 43% conversion obtained with the methanol-coordinated complex. mdpi.com The selectivity towards the furanoid and pyranoid products was also influenced by the catalyst structure. mdpi.com

Table 2: Catalytic Oxidation of Linalool

| Catalyst | Substrate | Oxidant | Conversion (%) | Selectivity to Furanoid Product (%) | Selectivity to Pyranoid Product (%) |

| [MoO₂(L)(MeOH)] | Linalool | TBHP | 43 | 41 | 25 |

| [MoO₂(L)(H₂O)] | Linalool | TBHP | 92 | 48 | 29 |

Data sourced from studies on structurally similar molybdenum complexes. mdpi.com

Copper Complexes in Organic Transformations

Copper complexes incorporating Schiff base ligands derived from salicylaldehyde (B1680747) and its derivatives are of great interest due to copper's low cost and toxicity compared to other transition metals like palladium. acs.orgscirp.org These complexes have been explored as catalysts in various cross-coupling reactions. mdpi.comiscience.in

Copper-catalyzed N-arylation, a type of Ullmann condensation, is a powerful method for forming carbon-nitrogen bonds, particularly for the synthesis of N-arylated heterocycles like imidazoles and benzimidazoles. wikipedia.orgnih.govresearchgate.net Schiff base ligands can facilitate this transformation by stabilizing the copper catalyst and promoting the reaction under milder conditions than traditional Ullmann reactions. scirp.orgiscience.in While specific studies on this compound derivatives are not prevalent, the general mechanism involves the coordination of a Schiff base to a copper(I) salt. organic-chemistry.org A variety of functionalized imidazoles and aryl halides can be coupled in good to excellent yields using such catalytic systems. nih.govresearchgate.net The use of ligands like 4,7-dimethoxy-1,10-phenanthroline (B1245073) has been shown to be effective for the copper-catalyzed N-arylation of imidazoles with both aryl iodides and bromides. nih.gov

Copper catalysts, often in conjunction with palladium, play a crucial role in other cross-coupling reactions such as the Sonogashira reaction, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. mdpi.comwikipedia.orglibretexts.org The Sonogashira reaction typically employs a palladium catalyst, with a copper(I) salt as a co-catalyst. mdpi.comwikipedia.orglibretexts.org The copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. wikipedia.org Schiff base ligands can be employed in these systems to modulate the activity and stability of the catalysts. Although copper can be used alone in some cross-coupling reactions, the dual palladium/copper system is common for Sonogashira couplings. mdpi.comrsc.org The versatility of these reactions allows for the synthesis of complex molecules under relatively mild conditions. wikipedia.org

Polymeric Salicylaldehyde Derivatives in Catalysis

The immobilization of catalytic species onto polymeric supports is a widely adopted strategy to bridge the gap between homogeneous and heterogeneous catalysis, combining the high activity and selectivity of the former with the ease of separation and recyclability of the latter. Salicylaldehyde derivatives, including this compound, are excellent candidates for incorporation into polymeric structures. These polymeric salicylaldehyde derivatives can be synthesized by either polymerization of a salicylaldehyde-containing monomer or by grafting the salicylaldehyde moiety onto a pre-existing polymer backbone.

Once integrated into a polymer, the salicylaldehyde unit can serve as a ligand to coordinate with various transition metals, creating a polymer-supported catalyst. bohrium.com These catalysts have demonstrated high efficiency in a range of organic transformations. The polymeric backbone can influence the catalytic activity by preventing the deactivation of the catalyst through pathways like dimerization and can also create a specific microenvironment around the active site. The long alkyl chain of this compound can further enhance the compatibility of the polymer-supported catalyst with non-polar substrates and solvents.

While dioxiranes are potent oxygen transfer agents for alkene epoxidation, their generation from aldehydes is typically achieved using specific peroxy compounds like potassium peroxymonosulfate. In the context of catalytic systems derived from salicylaldehydes, particularly when complexed with transition metals, the epoxidation of alkenes generally proceeds through a different mechanistic pathway.

For transition metal-salicylaldehyde complexes, the active oxidant is typically a high-valent metal-oxo species, which is generated in situ through the reaction of the metal complex with an external oxidant such as hydrogen peroxide, iodosylbenzene, or sodium hypochlorite. For instance, in manganese-salen catalyzed epoxidations (salen ligands are derived from salicylaldehyde), a manganese(V)-oxo species is the key intermediate responsible for transferring an oxygen atom to the alkene double bond. mdpi.com

Therefore, while polymeric salicylaldehyde derivatives are highly effective in catalyzing alkene epoxidation, the mechanism does not typically involve the formation of a polydioxirane. Instead, the polymer acts as a scaffold to support the metal-oxo generating active sites.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanism of a catalytic cycle is crucial for optimizing reaction conditions and designing more efficient catalysts. For systems derived from this compound, mechanistic investigations focus on identifying the active catalytic species and quantifying their efficiency.

The efficiency of a catalyst is quantitatively described by its Turnover Number (TON) and Turnover Frequency (TOF). The TON represents the total number of substrate molecules that can be converted into product by a single catalytic site before it becomes inactive. The TOF is the number of substrate molecules converted per catalytic site per unit of time, essentially defining the speed of the catalyst.

For alkene epoxidation catalyzed by systems derived from salicylaldehyde derivatives, these parameters are determined by monitoring the reaction progress over time and relating the rate of product formation to the concentration of the catalyst. High TON and TOF values are indicative of a highly active and stable catalyst. For example, certain catalytic systems for alkene epoxidation have reported high turnover numbers, signifying their robustness and efficiency. nih.gov

Below is a representative table of kinetic data for alkene epoxidation using a polymer-supported molybdenum(VI) complex, illustrating the kind of data obtained in such studies.

| Substrate | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Conversion (%) | TON | TOF (h⁻¹) |

| 1,7-Octadiene | 0.56 | 75 | 1.27 | 66.2 | 118 | 93 |

| 1,5-Hexadiene | 0.56 | 75 | 1.27 | 64.2 | 115 | 91 |

This table is generated for illustrative purposes based on data for a polymer-supported Mo(VI) catalyst. mdpi.com

Identifying the active catalytic species is a key aspect of mechanistic studies. For salicylaldehyde-based catalytic systems, this often involves a combination of spectroscopic techniques (e.g., UV-Vis, EPR, X-ray absorption spectroscopy) and computational modeling.

In the case of manganese-catalyzed epoxidations using ligands derived from salicylaldehydes, extensive research has pointed to a high-valent manganese-oxo (Mn=O) species as the active oxidant. mdpi.com This species is formed by the reaction of the initial Mn(III) complex with an oxygen donor. The salicylaldehyde-based ligand plays a crucial role in stabilizing this highly reactive intermediate and modulating its reactivity and selectivity. Computational studies, such as Density Functional Theory (DFT) calculations, can further probe the transition states of the oxygen transfer step from the metal-oxo species to the alkene, providing insights into the factors that control the stereoselectivity of the reaction. mdpi.com

Heterogeneous Catalysis and Recoverability Studies

A major advantage of using this compound derivatives in immobilized systems is the ability to create robust heterogeneous catalysts that can be easily recovered and reused.

Solid heterogeneous catalysts can be designed by anchoring this compound or its corresponding metal complexes onto insoluble supports. Common supports include inorganic materials like silica (B1680970), zeolites, and clays, as well as cross-linked organic polymers. bohrium.comresearchgate.net The choice of support can significantly impact the catalyst's performance by influencing factors such as surface area, pore size, and the accessibility of the active sites.

The design of these catalysts involves the chemical modification of the support surface to introduce functional groups that can covalently bind the salicylaldehyde-based ligand. The long octyl chain of this compound can be beneficial in this context, potentially acting as a spacer to distance the active site from the support surface, which can reduce steric hindrance and improve catalytic activity.

The performance of these solid heterogeneous catalysts is evaluated not only by their activity and selectivity in a single reaction run but also by their stability and reusability over multiple cycles. An effective heterogeneous catalyst should maintain its performance with minimal loss of activity.

The following table presents illustrative data on the recoverability of a polymer-supported Mo(VI) catalyst in alkene epoxidation.

| Cycle | Substrate Conversion (%) |

| 1 | 95 |

| 2 | 94 |

| 3 | 93 |

| 4 | 92 |

| 5 | 91 |

This table is generated for illustrative purposes based on data for a polymer-supported catalyst, demonstrating its potential for reuse with minimal loss in activity. researchgate.net

Catalyst Reuse and Stability over Multiple Cycles

The long-term stability and potential for reuse are critical factors in the economic and environmental viability of any catalytic system. For catalysts derived from this compound, particularly when incorporated into heterogeneous or immobilized frameworks, these characteristics are of paramount importance. While specific data on the reuse of catalysts derived directly from this compound is not extensively available in the current body of scientific literature, significant insights can be drawn from analogous systems, such as those involving Schiff base complexes with similar structural features.

Research into related Schiff base catalysts, especially those immobilized on supports like magnetic nanoparticles, has demonstrated remarkable stability and reusability over numerous catalytic cycles. These studies provide a strong indication of the potential performance of this compound-derived systems under similar conditions.

A notable example that showcases the high stability and recyclability of a related catalyst is a study on a novel symmetrical 15-membered macrocyclic Schiff base complex of manganese immobilized on functionalized Fe₃O₄ magnetic nanoparticles. This catalyst was employed in the Huisgen 1,3-dipolar cycloaddition for the synthesis of 1,2,3-triazoles. The heterogeneous nature of this catalyst facilitates its easy separation from the reaction mixture using an external magnet, allowing for its subsequent reuse.

The research findings indicated that this manganese-Schiff base catalyst could be recycled and reused for at least eight consecutive cycles without any significant loss of its catalytic activity. nih.govrsc.org The reaction to produce a specific β-substituted-1,2,3-triazole was conducted in ethanol, a green solvent, and consistently high yields were obtained across all cycles. nih.govrsc.org The stability of the catalyst was further confirmed through hot filtration and Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) tests, which showed no leaching of the manganese metal into the reaction solution, confirming the truly heterogeneous nature of the catalytic process. nih.govrsc.org

The consistent performance of this catalyst over multiple cycles is detailed in the table below:

Table 1: Reusability of a Nanomagnetic Macrocyclic Schiff-base–Mn(II) Complex Catalyst

| Cycle | Yield (%) |

| 1 | 98 |

| 2 | 98 |

| 3 | 97 |

| 4 | 97 |

| 5 | 96 |

| 6 | 95 |

| 7 | 95 |

| 8 | 94 |

Data sourced from a study on a related manganese-Schiff base catalyst system. nih.govrsc.org

Insufficient Published Research on this compound for Detailed Supramolecular Chemistry Analysis

Following a comprehensive review of available scientific literature, it has been determined that there is insufficient published research specifically focused on the supramolecular and coordination chemistry of this compound to generate a detailed article according to the requested outline.

While the fundamental principles of supramolecular chemistry, including self-assembly, non-covalent interactions, and the formation of metal-organic networks, are well-established, specific studies applying these concepts to this compound are not present in the accessible scientific domain.

Research on analogous compounds, such as other 5-substituted-2-hydroxybenzaldehydes (e.g., with nitro or methyl groups), provides a general framework for how this class of molecules can behave. For instance, studies on 2-hydroxy-5-nitrobenzaldehyde have detailed its crystal structure and the role of intermolecular hydrogen bonds and π–π stacking in its solid-state assembly. nih.govresearchgate.netresearchgate.net Similarly, research into Schiff bases derived from various salicylaldehydes is extensive, demonstrating their utility as ligands for creating metal complexes and coordination polymers.

However, direct experimental data, such as single-crystal X-ray diffraction studies, detailed analysis of non-covalent interactions, or the synthesis of specific Metal-Organic Coordination Networks (MOCNs) using this compound as the primary ligand, are not available. There is also no specific information regarding mechanochemical synthetic approaches involving this particular compound.

Without dedicated research on this compound, any article created would rely on speculation and extrapolation from related molecules, which would not meet the required standards of scientific accuracy and specificity for the requested topics. Therefore, it is not possible to provide a scientifically rigorous article that adheres strictly to the provided outline for this specific compound.

Supramolecular Chemistry and Self Assembly Research

Mechanochemical Approaches in Supramolecular Synthesis

Small Molecule Template Generation and Integration in Cascade Reactions

In the field of supramolecular chemistry, cascade reactions that combine molecular and supramolecular steps are of significant interest. These processes often rely on small molecule templates to pre-organize reactants and guide covalent bond formation, similar to how enzymes function in biological systems. While research has not exclusively detailed 2-Hydroxy-5-octylbenzaldehyde in this role, the principles can be applied. A template, often a molecule capable of specific hydrogen bonding, assembles reactants through non-covalent forces to facilitate a reaction.

For instance, a diacid template generated through a mechanochemical Diels-Alder reaction has been successfully used to assemble alkene molecules for a [2+2] photodimerization reaction. The template directs the positioning of the reactants, ensuring the reaction proceeds stereoselectively. A molecule like this compound, with its hydrogen-bonding hydroxyl group, could potentially participate in or influence such template-driven assemblies. The long octyl chain would further influence solubility and the packing of molecules in the solid state.

Stepwise and Regioselective Processes under Mechanochemical Conditions

Mechanochemistry, which involves inducing reactions by grinding solid reactants, is a powerful, sustainable alternative to traditional solvent-based synthesis. This technique has been effectively used for the high-yield, solvent-free synthesis of Schiff bases from solid aromatic aldehydes and primary amines. The reaction between this compound and an amine is a prime candidate for this method.

The process is often highly efficient and can be performed stepwise. For example, the synthesis of a Schiff base ligand from 2-hydroxy-1-naphthaldehyde (B42665) and its subsequent complexation with metal ions have been achieved through liquid-assisted grinding. This method avoids the formation of byproducts that can occur in solution-based reactions.

Regioselectivity, or the control over the region of molecular reactivity, is also a key aspect. In the formylation of phenols, the position of substituents on the ring directs where the aldehyde group is added. Similarly, in reactions involving this compound, the existing hydroxyl and octyl groups at positions 2 and 5 respectively, would direct further substitutions or reactions at specific sites on the aromatic ring.

Table 1: Mechanochemical Synthesis of Schiff Bases This table illustrates typical components and outcomes in the mechanochemical synthesis of Schiff bases, a process applicable to this compound.

| Amine Reactant | Aldehyde Reactant | Product Type | Synthesis Method | Yield |

| p-toluidine | 4-Chlorobenzaldehyde | (E)-N-(4-chlorobenzylidene)-4-methylaniline | Solvent-Free Grinding | 98.6% |

| 4-Aminobenzonitrile | 2-Hydroxy-5-nitrobenzaldehyde (B32719) | (E)-4-([2-hydroxy-5-nitrobenzylidene]amino)benzonitrile | Solvent-Free Grinding | High |

| 2-Aminobenzothiazole | 2-Hydroxy-1-naphthaldehyde | Schiff Base Ligand | Liquid-Assisted Grinding | Not specified |

Pseudomacrocyclic Structures and Their Stabilizing Interactions within Complexes

This compound is an excellent precursor for forming pseudomacrocyclic structures, which are large, ring-like assemblies formed through the self-assembly of smaller molecular units. Typically, this involves the condensation reaction of two molecules of a salicylaldehyde (B1680747) derivative with two molecules of a diamine to form a [2+2] pseudomacrocycle.

The stability of these structures and their metal complexes is heavily reliant on a network of non-covalent interactions. The most crucial of these is the intramolecular hydrogen bond between the phenolic hydroxyl group and the nitrogen atom of the imine (azomethine) group (O–H···N). This interaction is a hallmark of Schiff bases derived from salicylaldehydes and contributes significantly to their planarity and stability. The existence of this bond often leads to a tautomeric equilibrium between the enol-imine and keto-amine forms, with the enol-imine form generally being favored.

Intermolecular Hydrogen Bonds: Molecules within the crystal lattice can be linked by various intermolecular hydrogen bonds, such as C-H···O interactions, creating extended one-, two-, or three-dimensional networks.

π-π Stacking: The aromatic rings of the Schiff base ligands can stack on top of each other, an interaction that helps to stabilize the crystal packing.

Van der Waals Forces: The long, flexible octyl chain of this compound would introduce significant van der Waals interactions, further influencing the packing and stability of the resulting supramolecular structures.

Cooperative Hydrogen Bonds: In some complex systems, networks of cooperative hydrogen bonds can form a pseudocycle, which greatly stabilizes the entire structure.

Table 2: Key Stabilizing Interactions in Salicylaldehyde-derived Complexes

| Interaction Type | Description | Relevant Moieties |

| Intramolecular Hydrogen Bond | A strong, internal hydrogen bond that confers significant stability and planarity. | Phenolic (O-H) and Imine (C=N) groups. |

| Intermolecular Hydrogen Bond | Weaker bonds that link discrete molecules into larger assemblies. | Carbonyl groups, aromatic C-H, and hydroxyl groups. |

| π-π Stacking | Attraction between parallel aromatic rings. | Benzene (B151609) rings of the salicylaldehyde units. |

| Van der Waals Forces | Non-specific attractive forces, enhanced by long alkyl chains. | The C8H17 octyl group. |

Advanced Spectroscopic and Characterization Methodologies

Vibrational Spectroscopy (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is fundamental for identifying the functional groups and fingerprinting the molecular structure of 2-Hydroxy-5-octylbenzaldehyde. These methods probe the quantized vibrational energy states of the molecule, with each vibrational mode corresponding to a specific bond stretching, bending, or torsional motion.

A precise assignment of the observed vibrational bands in the FT-IR and FT-Raman spectra to specific molecular motions is achieved through a combination of experimental data and theoretical quantum chemical studies. acs.org Computational methods, particularly those employing Density Functional Theory (DFT), are used to calculate the harmonic vibrational frequencies. The calculated frequencies are often scaled to correct for anharmonicity and systematic errors inherent in the theoretical model. acs.org

A crucial component of this analysis is the calculation of the Total Energy Distribution (TED). TED analysis provides a quantitative breakdown of each normal vibrational mode into contributions from various internal coordinates (such as bond stretches, angle bends, and torsions). This allows for an unambiguous assignment of complex vibrations that arise from the coupling of multiple motions, which is common in a molecule of this size. acs.orgunipg.it

While a specific experimental study with TED analysis for this compound is not prominently available, the expected vibrational assignments can be predicted based on the known frequencies for its constituent functional groups.

Table 1: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

|---|---|---|---|

| O-H Stretch | Phenolic -OH | 3200-3400 (broad, intramolecular H-bond) | FT-IR |

| C-H Stretch | Aldehyde (-CHO) | 2820-2880 and 2720-2780 | FT-IR |

| C-H Stretch (asymmetric) | Alkyl (-CH₃, -CH₂) | 2950-2970 | FT-IR, FT-Raman |

| C-H Stretch (symmetric) | Alkyl (-CH₃, -CH₂) | 2850-2870 | FT-IR, FT-Raman |

| C=O Stretch | Aldehyde (-CHO) | 1650-1670 (lowered due to H-bond/conjugation) | FT-IR, FT-Raman |

| C=C Stretch | Aromatic Ring | 1580-1610 and 1450-1500 | FT-IR, FT-Raman |

| C-O Stretch | Phenolic | 1200-1260 | FT-IR |

| O-H Bend | Phenolic | 1330-1440 | FT-IR |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of this compound in solution. It provides detailed information about the chemical environment, connectivity, and spatial relationships of the hydrogen (¹H) and carbon (¹³C) nuclei.

The ¹H NMR spectrum of this compound provides distinct signals for each non-equivalent proton in the molecule. The chemical shift (δ) of each proton is indicative of its electronic environment, and the spin-spin coupling patterns reveal the number of neighboring protons.

Table 2: Predicted ¹H NMR Chemical Shifts and Splitting Patterns for this compound

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Splitting Pattern | Integration |

|---|---|---|---|

| Aldehyde Proton (-CHO) | 9.8 - 10.0 | Singlet (s) | 1H |

| Phenolic Proton (-OH) | 10.5 - 11.5 | Singlet (s), broad | 1H |

| Aromatic Proton (H-6) | ~7.4 | Doublet (d) | 1H |

| Aromatic Proton (H-4) | ~7.2 | Doublet of doublets (dd) | 1H |

| Aromatic Proton (H-3) | ~6.9 | Doublet (d) | 1H |

| Benzylic Protons (-CH₂-Ar) | ~2.6 | Triplet (t) | 2H |

| Methylene (B1212753) Protons (-(CH₂)₆-) | 1.2 - 1.6 | Multiplet (m) | 12H |

The significant downfield shifts for the aldehyde and phenolic protons are characteristic and confirm the presence of these functional groups. The aromatic protons exhibit splitting patterns consistent with a 1,2,4-trisubstituted benzene (B151609) ring.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. It is particularly useful for identifying the carbonyl carbon, aromatic carbons, and the carbons of the long alkyl chain.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl Carbon (-CHO) | 195 - 198 |

| C-2 (bearing -OH) | 160 - 162 |

| C-5 (bearing octyl) | 140 - 142 |

| C-1 (ipso to -CHO) | 120 - 122 |

| C-6 | 135 - 137 |

| C-4 | 128 - 130 |

| C-3 | 117 - 119 |

| Benzylic Carbon (-CH₂-Ar) | 35 - 37 |

| Alkyl Chain Carbons (-(CH₂)₆-) | 22 - 32 |

Modern NMR spectroscopy offers a powerful suite of advanced techniques for studying molecules in more complex environments, such as self-assembled supramolecular structures. researchgate.net For a molecule like this compound, which possesses both hydrogen-bonding groups and a long hydrophobic tail, these methods can be used to characterize its aggregation behavior.

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm the ¹H-¹H spin-coupling network within the octyl chain and the aromatic ring. HMBC (Heteronuclear Multiple Bond Correlation) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments are used to correlate proton and carbon signals, providing unambiguous assignment of all ¹H and ¹³C resonances. unipg.it

NOESY/ROESY: Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY) can reveal through-space proximities between protons. These are invaluable for determining the conformation of the molecule and for probing intermolecular interactions in aggregates, showing how molecules pack together. unipg.it

Diffusion-Ordered Spectroscopy (DOSY): This technique separates NMR signals based on the diffusion coefficient of the molecules. unipg.it For this compound, DOSY could be used to measure the size of aggregates or micelles formed in solution, as larger assemblies diffuse more slowly than individual molecules. This provides direct evidence of self-assembly and allows for the characterization of the resulting supramolecular entities. researchgate.net

Mass Spectrometry Techniques

Mass spectrometry (MS) is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and, through fragmentation analysis, offers clues about the molecular structure. The molecular formula of this compound is C₁₅H₂₂O₂ with a precise molecular weight of 234.3340 Da.

For a compound of this nature, "soft" ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are typically employed to minimize fragmentation and observe the molecular ion peak. In ESI-MS, one would expect to observe the protonated molecule [M+H]⁺ at m/z 235.3418 or the deprotonated molecule [M-H]⁻ at m/z 233.3262.

High-Resolution Mass Spectrometry (HRMS) can determine the mass with very high precision, allowing for the unambiguous confirmation of the elemental composition, C₁₅H₂₂O₂. Further fragmentation analysis (MS/MS) could reveal characteristic losses, such as the cleavage of the octyl chain or the loss of the formyl group (CHO), further confirming the structure.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) for Precise Mass Determination